

# Spectroscopic Profile of 1-(2-Furfurylthio)propanone: A Technical Guide

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## Compound of Interest

Compound Name: **1-(2-Furfurylthio)propanone**

Cat. No.: **B1330138**

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This technical guide provides a detailed analysis of the spectroscopic data for the flavoring agent and chemical intermediate, **1-(2-Furfurylthio)propanone**. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

## Chemical Structure and Properties

IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one CAS Number: 58066-86-7[1] Molecular Formula: C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>S[2] Molecular Weight: 170.23 g/mol [2] Appearance: Colorless to pale yellow liquid[3] Odor Profile: Characterized by roasted, meaty, and coffee-like notes.[2]

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **1-(2-Furfurylthio)propanone**, the following data tables present predicted values based on the analysis of its chemical structure and comparison with similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35	dd	1H	H-5 (furan)
~6.30	dd	1H	H-4 (furan)
~6.20	d	1H	H-3 (furan)
~3.75	s	2H	-S-CH <sub>2</sub> - (furfuryl)
~3.20	s	2H	-S-CH <sub>2</sub> - (keto)
~2.25	s	3H	-C(O)-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~205.0	C=O (ketone)
~150.0	C-2 (furan, C-S)
~142.5	C-5 (furan)
~110.5	C-4 (furan)
~108.0	C-3 (furan)
~45.0	-S-CH <sub>2</sub> - (keto)
~30.0	-S-CH <sub>2</sub> - (furfuryl)
~28.0	-C(O)-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Thin Film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3120-3150	Weak	=C-H stretch (furan)
~2920-2960	Medium	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (ketone)
~1500, ~1580	Medium	C=C stretch (furan ring)
~1410	Medium	CH <sub>2</sub> scissoring
~1010	Strong	C-O-C stretch (furan)
~740	Strong	C-H out-of-plane bend (furan)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
170	[M] <sup>+</sup> (Molecular Ion)
127	[M - COCH <sub>3</sub> ] <sup>+</sup>
97	[C <sub>5</sub> H <sub>5</sub> O-CH <sub>2</sub> ] <sup>+</sup>
81	[C <sub>4</sub> H <sub>3</sub> O-CH <sub>2</sub> ] <sup>+</sup> (Furfuryl cation)
43	[CH <sub>3</sub> CO] <sup>+</sup> (Acetyl cation)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra would be acquired on a 400 MHz spectrometer. The sample of **1-(2-Furfurylthio)propanone** would be dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. <sup>1</sup>H NMR spectra would be recorded with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1.0 second. <sup>13</sup>C

NMR spectra would be acquired with a proton-decoupled pulse sequence, accumulating 1024 scans with a spectral width of 25000 Hz and a relaxation delay of 2.0 seconds.

## Infrared (IR) Spectroscopy

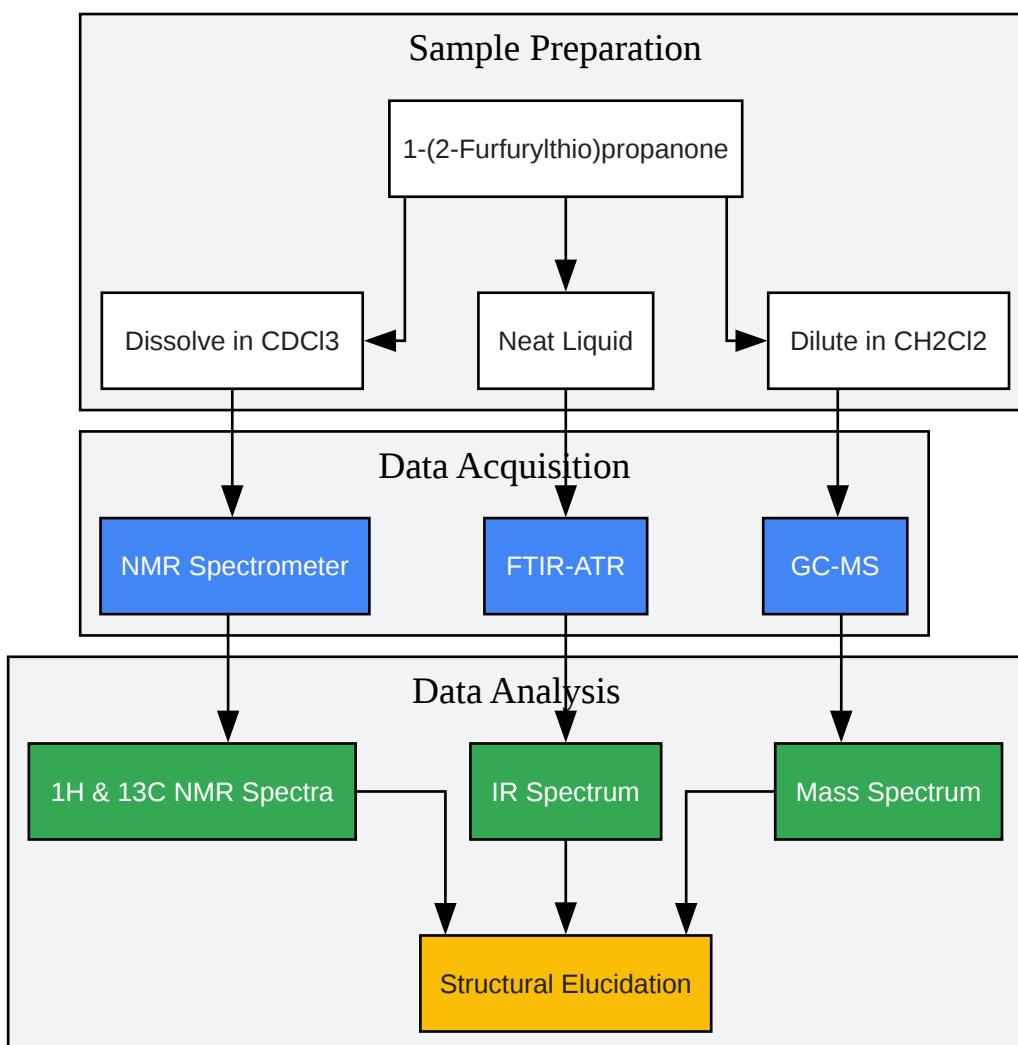
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-600  $\text{cm}^{-1}$  by co-adding 32 scans with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal would be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with electron ionization (EI) capabilities, coupled with a gas chromatograph (GC) for sample introduction. A dilute solution of the compound in dichloromethane would be injected into the GC. The mass spectrometer would be set to scan over a mass-to-charge ratio (m/z) range of 40-500. The ionization energy would be set to 70 eV.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(2-Furylthio)propanone**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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